3-(3,4-dimethoxyphenyl)-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that features a triazole ring, an oxazole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the oxazole moiety and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole moiety to an oxazoline or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce oxazolines. Substitution reactions can introduce various functional groups onto the triazole or phenyl rings.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the dimethoxyphenyl group but lacks the triazole and oxazole moieties.
1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione: Another compound with a dimethoxyphenyl group, but with different functional groups and structural features.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a triazole ring, an oxazole moiety, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N5O3S |
---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(1,2-oxazol-3-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H15N5O3S/c1-20-11-4-3-9(7-12(11)21-2)13-16-17-14(19(13)15)23-8-10-5-6-22-18-10/h3-7H,8,15H2,1-2H3 |
InChI Key |
OETSRYWXIHXELG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=NOC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.